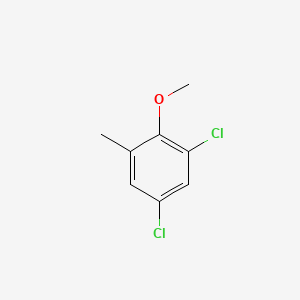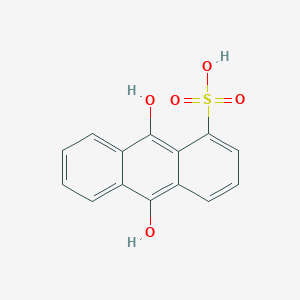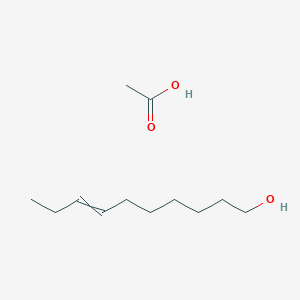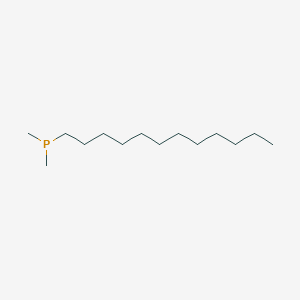
Dodecyl(dimethyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dodecyl(dimethyl)phosphane can be synthesized through several methods. One common approach involves the reaction of dodecyl chloride with dimethylphosphine in the presence of a base such as sodium hydride. The reaction proceeds as follows:
C12H25Cl+(CH3)2PH→C12H25P(CH3)2+HCl
Another method involves the use of Grignard reagents. For example, dodecylmagnesium bromide can react with dimethylphosphine oxide to produce this compound:
C12H25MgBr+(CH3)2P(O)→C12H25P(CH3)2+MgBr(OH)
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are usually carried out in controlled environments to ensure safety and efficiency.
化学反应分析
Types of Reactions
Dodecyl(dimethyl)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecyl(dimethyl)phosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Complexation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Complexation: Transition metal salts like palladium chloride and platinum chloride are used to form metal-phosphine complexes.
Major Products
Oxidation: Dodecyl(dimethyl)phosphine oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Complexation: Metal-phosphine complexes with potential catalytic applications.
科学研究应用
Dodecyl(dimethyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: It is used in the study of biological membranes and protein interactions. Its amphiphilic nature allows it to interact with lipid bilayers and proteins.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of surfactants and detergents. Its non-ionic nature makes it suitable for use in formulations that require mild detergents.
作用机制
The mechanism of action of dodecyl(dimethyl)phosphane involves its ability to interact with various molecular targets. In catalysis, it acts as a ligand, coordinating with transition metals to form active catalytic species. In biological systems, it can interact with lipid bilayers and proteins, affecting their structure and function. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Dimethylphosphine oxide: Similar in structure but lacks the long dodecyl chain.
Diphenylphosphine oxide: Contains phenyl groups instead of the dodecyl group.
Triethylphosphine: Contains ethyl groups instead of the dodecyl and methyl groups.
Uniqueness
Dodecyl(dimethyl)phosphane is unique due to its long dodecyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications involving interactions with lipid bilayers and proteins. Its ability to form stable complexes with transition metals also sets it apart from other phosphines.
属性
IUPAC Name |
dodecyl(dimethyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31P/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXFPXRYYYJJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633650 |
Source


|
| Record name | Dodecyl(dimethyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6794-87-2 |
Source


|
| Record name | Dodecyl(dimethyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
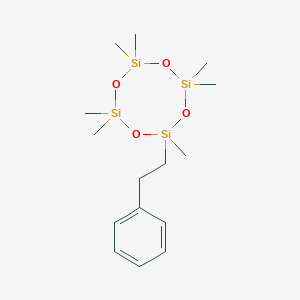
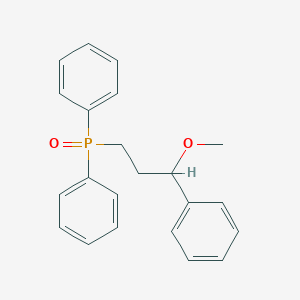
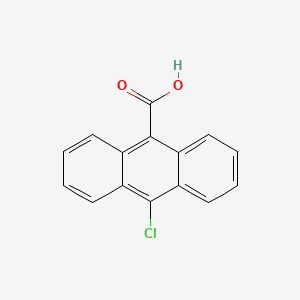
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
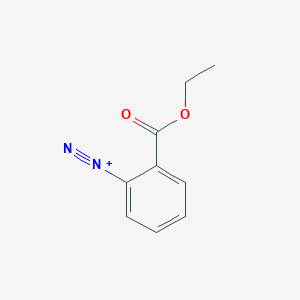
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)

